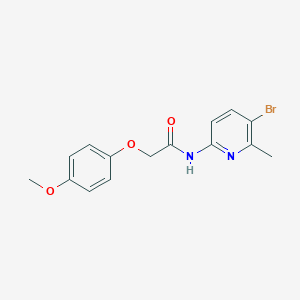![molecular formula C21H25N3O2 B250790 N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethylbenzamide](/img/structure/B250790.png)
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethylbenzamide, commonly known as AEBSF, is a serine protease inhibitor that has been extensively used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. AEBSF is widely used in biochemical and physiological studies due to its ability to inhibit serine proteases, which play a critical role in many biological processes.
Mecanismo De Acción
AEBSF works by irreversibly binding to the active site of serine proteases, preventing them from cleaving their substrates. This inhibition is achieved through the formation of a covalent bond between AEBSF and the serine residue of the active site.
Biochemical and Physiological Effects
The inhibition of serine proteases by AEBSF has several biochemical and physiological effects. For example, AEBSF has been shown to inhibit the activation of blood coagulation factors, thereby preventing the formation of blood clots. AEBSF has also been shown to inhibit the production of inflammatory cytokines, which play a critical role in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using AEBSF in lab experiments is its specificity for serine proteases. This allows researchers to selectively inhibit these enzymes without affecting other proteases. However, AEBSF has some limitations, such as its irreversibility, which can make it difficult to study the kinetics of enzyme inhibition.
Direcciones Futuras
AEBSF has several potential future directions in scientific research. One area of interest is the development of more potent and selective serine protease inhibitors based on the structure of AEBSF. Another area of interest is the use of AEBSF in drug discovery, particularly in the development of new therapies for diseases such as cancer and Alzheimer's disease. Additionally, AEBSF could be used to study the role of serine proteases in viral infections, such as COVID-19, which has been shown to involve serine proteases in its entry into host cells.
Métodos De Síntesis
AEBSF is synthesized by the reaction between 4-ethylbenzoic acid and 4-(4-chlorobenzyl)piperazine, followed by acetylation with acetic anhydride. The resulting product is then purified using column chromatography to obtain pure AEBSF.
Aplicaciones Científicas De Investigación
AEBSF is commonly used in scientific research to inhibit serine proteases, which are involved in many biological processes, including blood coagulation, inflammation, and cell signaling. AEBSF has been used to study the role of serine proteases in various diseases, including cancer, Alzheimer's disease, and viral infections.
Propiedades
Fórmula molecular |
C21H25N3O2 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethylbenzamide |
InChI |
InChI=1S/C21H25N3O2/c1-3-17-4-6-18(7-5-17)21(26)22-19-8-10-20(11-9-19)24-14-12-23(13-15-24)16(2)25/h4-11H,3,12-15H2,1-2H3,(H,22,26) |
Clave InChI |
HJECCCPGAOIUEV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C |
SMILES canónico |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250707.png)
![5-(3-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B250708.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B250711.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methylbutanamide](/img/structure/B250712.png)
![N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B250715.png)
![N-{4-[(4-isobutoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250716.png)





![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B250728.png)
![2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B250731.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B250733.png)
